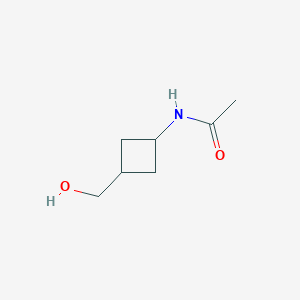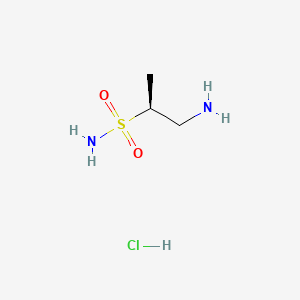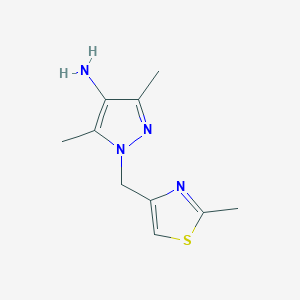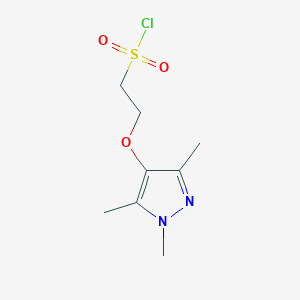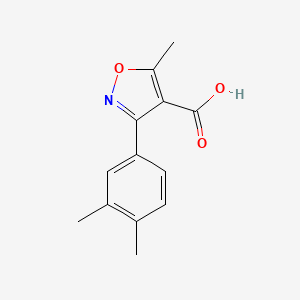
2-(3-Amino-1-azetidinyl)-6-methyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1-azetidinyl)-6-methyl-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone ring substituted with an aminoazetidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-azetidinyl)-6-methyl-4(3H)-pyrimidinone typically involves the reaction of 6-methyl-4(3H)-pyrimidinone with a suitable azetidinylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-1-azetidinyl)-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include nitroso derivatives, dihydropyrimidinone derivatives, and various substituted pyrimidinone compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-1-azetidinyl)-6-methyl-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-1-azetidinyl)-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-azetidinyl derivatives: These compounds share the azetidinyl group but differ in their substituents on the pyrimidinone ring.
Pyrimidinone derivatives: Compounds with different substituents on the pyrimidinone ring but lacking the azetidinyl group.
Uniqueness
2-(3-Amino-1-azetidinyl)-6-methyl-4(3H)-pyrimidinone is unique due to the presence of both the aminoazetidinyl group and the methyl-substituted pyrimidinone ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C8H12N4O |
|---|---|
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
2-(3-aminoazetidin-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N4O/c1-5-2-7(13)11-8(10-5)12-3-6(9)4-12/h2,6H,3-4,9H2,1H3,(H,10,11,13) |
InChI-Schlüssel |
JFFIETWCJALSJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)N2CC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)

